Tris(1,10-phenanthroline)ruthenium(II) Bis(hexafluorophosphate)
Overview
Description
Tris(1,10-phenanthroline)ruthenium(II) Bis(hexafluorophosphate) is a coordination complex with the chemical formula C36H24F12N6P2Ru. It is known for its distinctive light yellow to brown powder or crystal appearance . This compound is widely used in various scientific research fields due to its unique photophysical and electrochemical properties .
Mechanism of Action
Target of Action
The primary target of 1,10-Phenanthroline; Ruthenium(2+); Dihexafluorophosphate is metallopeptidases , particularly zinc metallopeptidases . Metallopeptidases are enzymes that use a metal ion for catalytic activity. They play a crucial role in various biological processes, including protein degradation and signal transduction.
Mode of Action
1,10-Phenanthroline acts as an inhibitor of metallopeptidases. It inhibits the enzyme by removing and chelating the metal ion required for catalytic activity, leaving an inactive apoenzyme . The Ruthenium(II) complex, on the other hand, exhibits unique electrochemical and photophysical properties. It shows a relatively long-lived excited state lifetime and is readily fluorescent at room temperature .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its inhibitory effect on metallopeptidases. By inhibiting these enzymes, it can potentially affect various biological processes regulated by them. Additionally, the Ruthenium(II) complex’s unique photophysical properties make it a potential candidate for applications in photochemical and electrochemical devices .
Action Environment
The action, efficacy, and stability of 1,10-Phenanthroline; Ruthenium(2+); Dihexafluorophosphate can be influenced by various environmental factors. For instance, the fluorescence of the Ruthenium(II) complex is strongly reduced by molecular oxygen due to dynamic quenching . This suggests that the presence of oxygen in the environment can significantly impact the compound’s photophysical properties.
Biochemical Analysis
Biochemical Properties
1,10-Phenanthroline;ruthenium(2+);dihexafluorophosphate plays a crucial role in biochemical reactions, particularly in the context of enzyme inhibition and DNA interactions. The compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit metalloproteases by chelating metal ions at the active site, thereby preventing substrate binding and catalysis . Additionally, 1,10-Phenanthroline;ruthenium(2+);dihexafluorophosphate can intercalate into DNA, disrupting the double helix structure and affecting processes such as replication and transcription . These interactions highlight the compound’s potential as a biochemical probe and therapeutic agent.
Cellular Effects
The effects of 1,10-Phenanthroline;ruthenium(2+);dihexafluorophosphate on various cell types and cellular processes are profound. The compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis in cancer cells by generating reactive oxygen species (ROS) and activating caspase pathways . Furthermore, 1,10-Phenanthroline;ruthenium(2+);dihexafluorophosphate can alter gene expression profiles, leading to changes in the expression of genes involved in cell cycle regulation, apoptosis, and stress response . These cellular effects underscore the compound’s potential as an anticancer agent and a tool for studying cellular mechanisms.
Molecular Mechanism
The molecular mechanism of action of 1,10-Phenanthroline;ruthenium(2+);dihexafluorophosphate involves several key interactions at the molecular level. The compound exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. For instance, the ruthenium ion in the complex can coordinate with the nitrogen atoms of 1,10-phenanthroline, forming a stable chelate that can interact with metal ions in enzymes . This interaction leads to enzyme inhibition by blocking the active site and preventing substrate binding . Additionally, 1,10-Phenanthroline;ruthenium(2+);dihexafluorophosphate can intercalate into DNA, causing structural distortions that affect gene expression and replication . These molecular interactions provide insights into the compound’s biochemical activity and potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,10-Phenanthroline;ruthenium(2+);dihexafluorophosphate can change over time due to factors such as stability, degradation, and long-term effects on cellular function. The compound is generally stable under standard laboratory conditions, but its stability can be influenced by factors such as light exposure and temperature . Over time, 1,10-Phenanthroline;ruthenium(2+);dihexafluorophosphate may undergo degradation, leading to changes in its biochemical activity and cellular effects . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . These temporal effects highlight the importance of considering stability and degradation when using the compound in biochemical research.
Dosage Effects in Animal Models
The effects of 1,10-Phenanthroline;ruthenium(2+);dihexafluorophosphate vary with different dosages in animal models. At low doses, the compound can exhibit therapeutic effects, such as inhibiting tumor growth and inducing apoptosis in cancer cells . At higher doses, it may cause toxic or adverse effects, including oxidative stress, tissue damage, and organ toxicity . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent . These findings underscore the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing adverse effects.
Metabolic Pathways
1,10-Phenanthroline;ruthenium(2+);dihexafluorophosphate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can inhibit key enzymes in metabolic pathways, such as metalloproteases and oxidoreductases, by chelating metal ions at their active sites . This inhibition can lead to changes in metabolic flux and alterations in metabolite levels, affecting cellular metabolism and function . Additionally, 1,10-Phenanthroline;ruthenium(2+);dihexafluorophosphate can interact with cofactors such as NADH and FAD, influencing redox reactions and energy production . These interactions highlight the compound’s role in modulating metabolic pathways and cellular metabolism.
Transport and Distribution
The transport and distribution of 1,10-Phenanthroline;ruthenium(2+);dihexafluorophosphate within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cell, 1,10-Phenanthroline;ruthenium(2+);dihexafluorophosphate can bind to intracellular proteins and organelles, influencing its localization and accumulation . The compound’s distribution within tissues can also be affected by factors such as blood flow, tissue permeability, and binding affinity to extracellular matrix components . These transport and distribution properties are crucial for understanding the compound’s pharmacokinetics and therapeutic potential.
Subcellular Localization
The subcellular localization of 1,10-Phenanthroline;ruthenium(2+);dihexafluorophosphate is an important determinant of its activity and function. The compound can localize to specific cellular compartments, such as the nucleus, mitochondria, and lysosomes, depending on its chemical properties and interactions with targeting signals . For example, the compound’s ability to intercalate into DNA suggests that it can accumulate in the nucleus, where it can affect gene expression and replication . Additionally, 1,10-Phenanthroline;ruthenium(2+);dihexafluorophosphate can target mitochondria, influencing mitochondrial function and inducing apoptosis through the generation of reactive oxygen species . These subcellular localization properties provide insights into the compound’s mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tris(1,10-phenanthroline)ruthenium(II) Bis(hexafluorophosphate) typically involves the reaction of ruthenium(III) chloride with 1,10-phenanthroline in the presence of a reducing agent. The reaction is carried out in an inert atmosphere to prevent oxidation . The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity . The final product is often subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
Tris(1,10-phenanthroline)ruthenium(II) Bis(hexafluorophosphate) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states under specific conditions.
Reduction: It can be reduced back to its original state using appropriate reducing agents.
Substitution: Ligand substitution reactions are common, where one or more ligands in the coordination sphere are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions . The reactions are typically carried out under controlled temperature and inert atmosphere to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state complexes, while substitution reactions result in new coordination complexes with different ligands .
Scientific Research Applications
Tris(1,10-phenanthroline)ruthenium(II) Bis(hexafluorophosphate) has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- Tris(bipyridine)ruthenium(II) Bis(hexafluorophosphate)
- Tris(2,2’-bipyridine)ruthenium(II) chloride
- Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) Bis(hexafluorophosphate)
Uniqueness
Tris(1,10-phenanthroline)ruthenium(II) Bis(hexafluorophosphate) is unique due to its specific ligand structure, which imparts distinct photophysical and electrochemical properties . These properties make it particularly suitable for applications in photoredox catalysis and electronic devices .
Properties
IUPAC Name |
1,10-phenanthroline;ruthenium(2+);dihexafluorophosphate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C12H8N2.2F6P.Ru/c3*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;2*1-7(2,3,4,5)6;/h3*1-8H;;;/q;;;2*-1;+2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRYUXGTVQZIGNQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Ru+2] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H24F12N6P2Ru | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
931.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60804-75-3 | |
Record name | Tris(1,10-phenanthroline)ruthenium(II) Bis(hexafluorophosphate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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